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molecular formula C13H11BrN4O B8719708 3-Bromo-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787590-51-6

3-Bromo-N-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No. B8719708
M. Wt: 319.16 g/mol
InChI Key: BLCKBXCYKLLHBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186832B2

Procedure details

3,5-Dibromo-imidazo[1,2-a]pyrazine (intermediate D) (200 mg, 0.7 mmol) was added to a mixture of anisidine (445 mg, 5 eq.), trifluoroethanol (3.6 ml), DIPEA (diisopropylethylamine) (0.629 ml, 5 eq). The mixture was heated at 75–85° C. in sealed tube for 12 hr. The mixture was then cooled to room temperature, diluted with DCM and water. The organic layer was washed with 1N HCl, brine, dried and concentrated. The residue was purified on a silica gel column to give 56.6 mg (yield 50%) of the title compound as faint orange solid.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
445 mg
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Name
Quantity
0.629 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:6]2[C:7](Br)=[CH:8][N:9]=[CH:10][C:5]2=[N:4][CH:3]=1.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=1.C(O)C(F)(F)F.C(N(C(C)C)CC)(C)C>C(Cl)Cl.O>[Br:1][C:2]1[N:6]2[CH:7]=[CH:8][N:9]=[C:10]([NH:20][C:17]3[CH:18]=[CH:19][C:14]([O:13][CH3:12])=[CH:15][CH:16]=3)[C:5]2=[N:4][CH:3]=1

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CN=C2N1C(=CN=C2)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CN=C2N1C(=CN=C2)Br
Name
Quantity
445 mg
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
3.6 mL
Type
reactant
Smiles
C(C(F)(F)F)O
Name
Quantity
0.629 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 75–85° C. in sealed tube for 12 hr
Duration
12 h
WASH
Type
WASH
Details
The organic layer was washed with 1N HCl, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1C=CN=C2NC2=CC=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 56.6 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 25.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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